Cas no 1312784-43-2 (Ethyl2-Chloro-6-fluoroquinazoline-4-acetate)

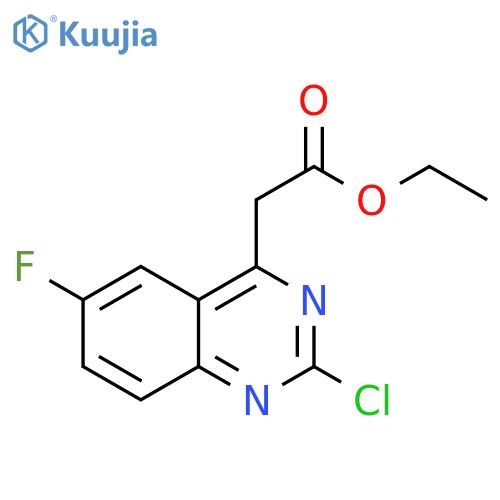

1312784-43-2 structure

商品名:Ethyl2-Chloro-6-fluoroquinazoline-4-acetate

CAS番号:1312784-43-2

MF:C12H10ClFN2O2

メガワット:268.671405315399

MDL:MFCD27943412

CID:4583179

Ethyl2-Chloro-6-fluoroquinazoline-4-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate

- 4-Quinazolineacetic acid, 2-chloro-6-fluoro-, ethyl ester

- Ethyl2-Chloro-6-fluoroquinazoline-4-acetate

-

- MDL: MFCD27943412

- インチ: 1S/C12H10ClFN2O2/c1-2-18-11(17)6-10-8-5-7(14)3-4-9(8)15-12(13)16-10/h3-5H,2,6H2,1H3

- InChIKey: YIXCDKUKSIXART-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=C(F)C=C2)=C(CC(OCC)=O)N=C1Cl

Ethyl2-Chloro-6-fluoroquinazoline-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | SY100577-1g |

Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate |

1312784-43-2 | 95% | 1g |

¥4200.00 | 2023-09-15 | |

| eNovation Chemicals LLC | D777161-1g |

Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate |

1312784-43-2 | 95% | 1g |

$605 | 2024-07-20 | |

| eNovation Chemicals LLC | D777161-1g |

Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate |

1312784-43-2 | 95% | 1g |

$605 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578323-1g |

Ethyl 2-(2-chloro-6-fluoroquinazolin-4-yl)acetate |

1312784-43-2 | 98% | 1g |

¥5040.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D777161-1g |

Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate |

1312784-43-2 | 95% | 1g |

$605 | 2025-02-25 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY100577-1g |

Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate |

1312784-43-2 | ≥95% | 1g |

¥4200.00 | 2024-08-09 |

Ethyl2-Chloro-6-fluoroquinazoline-4-acetate 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

1312784-43-2 (Ethyl2-Chloro-6-fluoroquinazoline-4-acetate) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1312784-43-2)Ethyl2-Chloro-6-fluoroquinazoline-4-acetate

清らかである:99%

はかる:1g

価格 ($):527.0